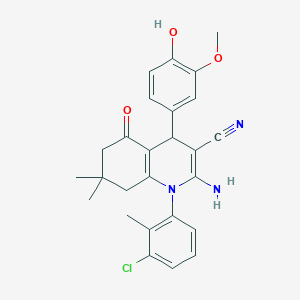![molecular formula C18H23Cl2NO3 B4097459 2-[(3-Chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4097459.png)
2-[(3-Chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Übersicht
Beschreibung
2-[(3-Chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound features a unique structure that includes a chloro-substituted aromatic ring, an ethoxy group, and a phenylmethoxy group, making it a versatile molecule for various chemical reactions and applications.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps, including the formation of the aromatic ring, introduction of the chloro and ethoxy groups, and the final attachment of the aminoethanol moiety. Common synthetic routes may involve:
Aromatic Substitution Reactions: Introduction of the chloro and ethoxy groups onto the aromatic ring using reagents like chlorine gas and ethyl alcohol under acidic conditions.
Ether Formation: Formation of the phenylmethoxy group through a Williamson ether synthesis, using phenol and a suitable alkyl halide.
Amination: Introduction of the aminoethanol group through nucleophilic substitution reactions, using ethanolamine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Chloro-4-methoxyphenyl)methylamino]ethanol;hydrochloride: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
2-[(3-Chloro-5-ethoxyphenyl)methylamino]ethanol;hydrochloride: Lacks the phenylmethoxy group, affecting its biological activity and applications.
Uniqueness
2-[(3-Chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
2-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-2-22-17-11-15(12-20-8-9-21)10-16(19)18(17)23-13-14-6-4-3-5-7-14;/h3-7,10-11,20-21H,2,8-9,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPRIHHKXBPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4097378.png)
![6-Amino-3-(4-methoxyphenyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4097382.png)

![3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid](/img/structure/B4097392.png)

![methyl 6-amino-5-cyano-4-[5-(ethylthio)-2-methyl-3-furyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4097409.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4097417.png)
![1,1-diphenyl-N-[(2-phenylmethoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B4097422.png)
![N-(2,6-diethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B4097437.png)
![N-[(2-chlorophenyl)methyl]-2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetamide](/img/structure/B4097452.png)
![2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B4097458.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4097464.png)
![1,4-Bis[(3,4-dimethoxyphenyl)methyl]-5-methylpiperazine-2,3-dione](/img/structure/B4097470.png)
![2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one](/img/structure/B4097483.png)
